1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the dioxaborolane group through a borylation reaction. The final step involves the formation of the piperidine-4-carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron-containing group. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive boron-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring typically yields boronic acids, while reduction of the pyrimidine ring can produce various reduced pyrimidine derivatives.
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The pyrimidine and piperidine moieties contribute to the compound’s overall reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a fluorine atom on the pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a dioxaborolane ring attached to a benzaldehyde moiety.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Features a similar piperidine and dioxaborolane structure but with a pyrazole ring.
Uniqueness
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of a pyrimidine ring, a piperidine-4-carboxylic acid moiety, and a boron-containing dioxaborolane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H24BN3O4 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H24BN3O4/c1-15(2)16(3,4)24-17(23-15)12-9-18-14(19-10-12)20-7-5-11(6-8-20)13(21)22/h9-11H,5-8H2,1-4H3,(H,21,22) |
InChI Key |
RCLCRCIKUURQHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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